5-(4-Bromophenyl)-7-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BROMOPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by the presence of a bromophenyl group and a dimethoxyphenyl group attached to a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in the formation of the desired triazolopyrimidine compound with excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMOPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromophenyl group can undergo substitution reactions with different nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines with different functional groups.
Scientific Research Applications
5-(4-BROMOPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[3,2-b]triazole
- Triazolo[3,4-b][1,3,4]thiadiazine
- Triazolo[1,5-a]pyrimidine derivatives
Uniqueness
5-(4-BROMOPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern and the presence of both bromophenyl and dimethoxyphenyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H19BrN4O2 |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-7-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H19BrN4O2/c1-25-17-5-3-4-14(18(17)26-2)16-10-15(12-6-8-13(20)9-7-12)23-19-21-11-22-24(16)19/h3-9,11,15-16H,10H2,1-2H3,(H,21,22,23) |
InChI Key |
JMECXEBFAFOQQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(NC3=NC=NN23)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.